![molecular formula C25H21ClN2O2 B7693478 2-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide](/img/structure/B7693478.png)
2-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
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Overview
Description
2-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has potential applications in various fields, including medicine, biology, and chemistry.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the bacterial cell membrane or inhibiting bacterial enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide are not well studied. However, it has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its potential activity against cancer cells and bacteria. However, one limitation is the lack of understanding of its mechanism of action, which may hinder further research.
Future Directions
For the study of 2-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide include further investigation of its potential as an anticancer and antibacterial agent. Additionally, more research is needed to understand its mechanism of action and to identify potential side effects. The use of this compound as a fluorescent probe for imaging biological systems is also an area of future research.
Synthesis Methods
The synthesis of 2-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 2,4-dimethylphenylamine in the presence of a base. The resulting intermediate is then reacted with 2-hydroxy-3-((2-((2-hydroxyquinolin-3-yl)methyl)phenyl)amino)quinoline to yield the final product.
Scientific Research Applications
2-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential use as an antibacterial agent and has shown activity against several bacterial strains. Additionally, it has been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
2-chloro-N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-11-12-23(17(2)13-16)28(25(30)20-8-4-5-9-21(20)26)15-19-14-18-7-3-6-10-22(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIFOQMMOSKZPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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